Cefetamet pivoxil
CAS No.: 65243-33-6
Cat. No.: VC21346623
Molecular Formula: C20H25N5O7S2
Molecular Weight: 511.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65243-33-6 |
---|---|
Molecular Formula | C20H25N5O7S2 |
Molecular Weight | 511.6 g/mol |
IUPAC Name | 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1 |
Standard InChI Key | DASYMCLQENWCJG-VCUHZILTSA-N |
Isomeric SMILES | CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
Appearance | Pale Yellow Solid |
Melting Point | 158-160°C |
Introduction
Chemical Properties and Structure
Cefetamet pivoxil is the hydrochloride salt form of cefetamet pivoxil, a pivalate ester prodrug that undergoes hydrolysis to form the active agent, cefetamet. The molecular formula of cefetamet pivoxil hydrochloride is C₂₀H₂₅N₅O₇S₂·HCl . This compound features the characteristic β-lactam ring structure typical of cephalosporins, with the pivaloyloxymethyl group serving as the prodrug moiety that enhances oral absorption.
From a solubility perspective, cefetamet pivoxil hydrochloride exhibits solubility in organic solvents such as DMSO and ethanol but remains insoluble in water . This lipophilic nature of the pivoxil ester contributes significantly to its oral absorption characteristics, allowing the compound to penetrate intestinal membranes more effectively than the parent compound cefetamet.
Mechanism of Action
Antimicrobial Activity
Cefetamet pivoxil exerts its bactericidal action through the inhibition of bacterial cell wall synthesis. Specifically, it targets the final transpeptidation step of peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs) . This interaction prevents the formation of pentaglycine crosslinks between alanine and lysine residues in the bacterial cell wall, compromising its structural integrity and ultimately leading to cell lysis and bacterial death.
Resistance Mechanisms
Pharmacokinetics
Distribution, Metabolism, and Elimination
Following intravenous administration of cefetamet, the compound exhibits a rapid distribution phase followed by a monoexponential decline. Key pharmacokinetic parameters from studies involving healthy volunteers include:
Parameter | Value |
---|---|
Total body clearance | 136 ml/min (8.16 L/h) |
Renal clearance | 119 ml/min (7.14 L/h) |
Nonrenal clearance | 17 ml/min (1.02 L/h) |
Volume of distribution at steady-state | 0.29 L/kg |
Terminal elimination half-life | 2.2 hours |
Urinary recovery | 88% of the dose |
These parameters, derived from data involving 152 healthy volunteers, indicate that cefetamet is predominantly eliminated unchanged by the kidney through glomerular filtration, with a possible minor component of tubular secretion . The relatively small volume of distribution (0.288 ± 0.023 liter/kg) is consistent with other β-lactam antibiotics .
Importantly, the pharmacokinetics of intravenous cefetamet appear to be independent of dose. Studies involving ascending intravenous doses ranging from 133 to 2,650 mg demonstrated linear pharmacokinetics with dose-proportional increases in the area under the curve (AUC) .
Dose-Dependent Pharmacokinetics of Oral Administration
While intravenous cefetamet exhibits linear pharmacokinetics, the oral administration of cefetamet pivoxil shows some dose-dependent changes in absorption characteristics. A study involving 16 healthy male volunteers examined the pharmacokinetics of ascending oral doses (500, 1,000, 1,500, and 2,000 mg) administered after a standard breakfast .
The results indicated that both the rate and extent of prodrug absorption, measured as cefetamet absorption, decreased with increasing doses. The time to maximum concentration (Tmax) was delayed from 4.00 ± 0.81 to 4.88 ± 0.96 hours (P < 0.05) when the dose increased from 500 to 2,000 mg . Additionally, dose-normalized values of area under the curve (AUC) from 0 to infinity and the fraction of dose excreted as cefetamet were reduced by averages of 10.3 and 12.5%, respectively, across the dose range studied (P < 0.05) .
Antimicrobial Spectrum
Respiratory Pathogens
Cefetamet demonstrates excellent in vitro activity against major respiratory pathogens, including:
-
Streptococcus pneumoniae
-
Haemophilus influenzae (including β-lactamase-producing strains)
-
Moraxella (Branhamella) catarrhalis (including β-lactamase-producing strains)
Other Susceptible Organisms
Beyond respiratory pathogens, cefetamet pivoxil shows marked activity against:
The in vitro activity of cefetamet remains unaffected by the composition of the agar medium, agar pH, or the addition of serum to the agar .
Resistant Organisms
Notable exceptions to cefetamet's antimicrobial spectrum include:
Both these groups of organisms demonstrate resistance to cefetamet.
Clinical Applications
Respiratory Tract Infections
Cefetamet pivoxil has been extensively investigated for the treatment of both upper and lower community-acquired respiratory tract infections. Clinical studies have demonstrated efficacy equivalent to several established agents, including cefaclor, amoxicillin, and cefixime . The drug offers effective alternative oral therapy for outpatient treatment of these infections, with the advantage of improved activity against H. influenzae and increased β-lactamase stability .
Pharyngotonsillitis
In patients with group A β-hemolytic streptococcal pharyngotonsillitis, a 7-day course of cefetamet pivoxil has shown efficacy comparable to a 10-day course of the standard agent, phenoxymethylpenicillin . This shorter treatment duration may offer advantages in terms of patient compliance.
Urinary Tract Infections
For complicated urinary tract infections, cefetamet pivoxil has demonstrated similar efficacy to other oral cephalosporins, including cefadroxil, cefaclor, and cefuroxime axetil . Its utility in this indication is supported by its favorable pharmacokinetic profile, with substantial urinary excretion of the active compound.
Pediatric Infections
Cefetamet pivoxil has shown effectiveness in treating various pediatric infections, including:
Gonococcal Infections
Preliminary data suggest that single-dose cefetamet pivoxil can effectively eradicate Neisseria gonorrhoeae from both men and women . This application aligns with current efforts to develop convenient, single-dose treatment regimens for such infections.
Formulations and Bioavailability
Tablet Formulations
Multiple tablet formulations of cefetamet pivoxil have been developed and studied. Bioavailability studies comparing various tablet formulations have found similar absorption characteristics across the different tablet preparations investigated during clinical development .
Syrup Formulation
For the final syrup dosage formulation, the absolute bioavailability was determined to be between 38 and 47% . Notably, unlike the tablet formulation, the syrup shows little improvement in bioavailability when administered with food . This characteristic may be relevant for pediatric patients, who represent a significant target population for the syrup formulation.
Effect of Food and Fluid Volume
Food significantly enhances the bioavailability of cefetamet pivoxil tablets, increasing the extent of absorption while slightly delaying the time to reach peak plasma concentrations . This food effect is observed when the drug is administered within one hour of a meal .
In contrast, changes in fluid volume intake with cefetamet pivoxil administration have no effect on the bioavailability of the drug . This finding provides flexibility in administration instructions regarding concomitant fluid intake.
Analytical Methods
Several analytical methods have been developed for the estimation of cefetamet pivoxil in various matrices. These include:
-
Chromatographic methods for analysis in bulk pharmaceutical preparations and tablet formulations
-
Spectrophotometric estimation in pharmaceutical formulations
-
Reverse-phase HPLC methods for estimation in bulk and tablets
These analytical techniques are essential for quality control, stability testing, and pharmacokinetic studies involving the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume